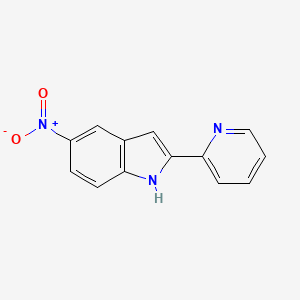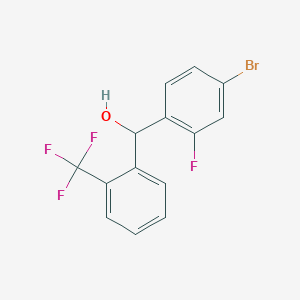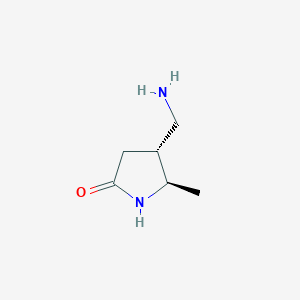![molecular formula C15H25NO3 B8352874 tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate](/img/structure/B8352874.png)
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate
Descripción general
Descripción
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a hydroxyadamantane moiety and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate typically involves the reaction of 5-hydroxyadamantane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyadamantane moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar ester functionality.
tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the hydroxyadamantane moiety.
Uniqueness
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate is unique due to the presence of the hydroxyadamantane moiety, which imparts distinct structural and functional properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
tert-butyl N-(5-hydroxy-2-adamantyl)carbamate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17) |
Clave InChI |
FPXFIWIGKRXKPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Morpholine-4-sulfonyl)-ethyl]-phenylamine](/img/structure/B8352795.png)
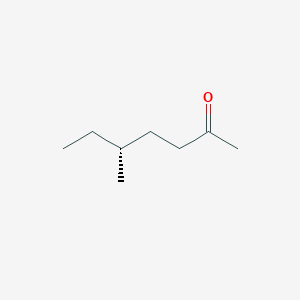
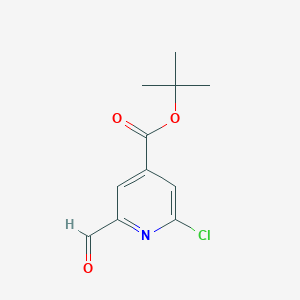

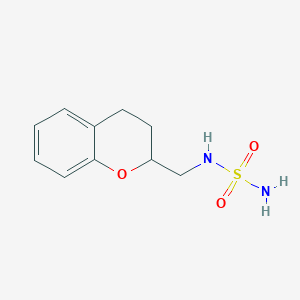
![2-Butyl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B8352819.png)

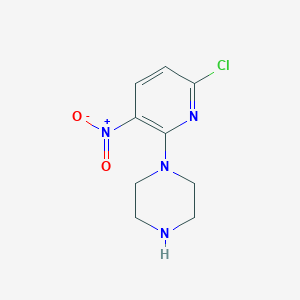
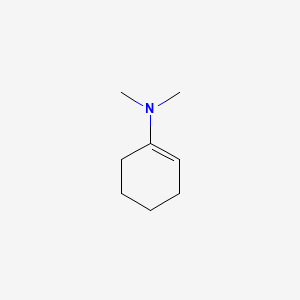

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile](/img/structure/B8352847.png)
